4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGABRTJMXKNZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine typically involves the following steps:
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Formation of Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorophenacyl bromide can be reacted with thiourea to form the thiazole ring.
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N-Methylation: : The resulting thiazole derivative can then be subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group participates in aromatic nucleophilic substitution under basic conditions. Key observations include:
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Mechanism : The electron-withdrawing chlorine activates the phenyl ring for nucleophilic attack. Substituents at the para-position influence reaction rates and regioselectivity .
Oxidation and Reduction
The thiazole sulfur undergoes controlled oxidation:
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂ (30%), CH₃COOH, 50°C, 3 h | Sulfoxide derivative | Partial oxidation observed | |
| Oxidation | m-CPBA, CH₂Cl₂, 0°C → RT, 12 h | Sulfone derivative | Complete conversion |
Reduction of the thiazole ring (e.g., with LiAlH₄) has not been reported for this compound, likely due to steric hindrance from the N-methyl group.
Coupling Reactions
The compound participates in cross-coupling reactions to form biaryl systems:
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Key Insight : Palladium catalysts enable regioselective coupling at the 4-chlorophenyl group while preserving the thiazole ring .
Cyclocondensation Reactions
The 2-amino group facilitates multicomponent cyclization:
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Mechanism : The amino group acts as a nucleophile, initiating Knoevenagel condensation followed by cyclization .
Functional Group Interconversion
The N-methyl group undergoes selective transformations:
Comparative Reactivity with Analogues
Reactivity differences arise from substituent effects:
| Compound | Reaction Rate (Suzuki Coupling) | Sulfoxidation Efficiency |
|---|---|---|
| 4-(4-Chlorophenyl)-N-methylthiazol-2-amine | 1.0 (reference) | 92% |
| 4-(4-Bromophenyl)-N-methylthiazol-2-amine | 1.3× faster | 85% |
| N-Ethyl variant | 0.7× slower | 94% |
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The N-methyl group enhances solubility in polar aprotic solvents, improving reaction kinetics compared to bulkier N-alkyl groups .
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that thiazole derivatives, including 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine, possess significant anticancer properties. A study evaluating various thiazole derivatives reported moderate antiproliferative effects against human cancer cell lines with IC50 values ranging from 0.36 to 0.86 μM .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | SGC-7901 |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity by occupying active sites.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies have indicated that thiazole derivatives can inhibit bacterial growth effectively .
Table 2: Antibacterial Evaluation
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Synthetic Applications
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules through coupling reactions like Suzuki or Heck coupling. Its unique chemical structure allows for the development of new materials such as polymers or dyes.
Case Study 1: Anticancer Potential
A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The results indicated that compounds similar to this compound exhibited moderate to high activity, suggesting potential for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
In another study focused on the antimicrobial activity of thiazole derivatives, researchers synthesized several compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had promising antibacterial activity, indicating the potential of this compound as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding or π-π interactions with biological macromolecules, influencing their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
A. Position and Nature of Aryl Substituents
- 4-(4-Fluorophenyl)-N-(3-chloro-2-methylphenyl)-1,3-thiazol-2-amine ():
Replacing the 4-chlorophenyl group with 4-fluorophenyl introduces a smaller, more electronegative substituent. This compound exhibited moderate antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL), suggesting that halogen choice impacts bioactivity . - This compound showed a melting point of 211.4–214.5°C and 99.5% HPLC purity, indicating high crystallinity and stability .
B. Substitutions on the Amine Moiety
- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)-1,3-thiazol-2-amine (2b, ):
The di(prop-2-ynyl) groups introduce alkyne functionality, which may facilitate click chemistry modifications. Reported NMR data (δ 7.64 ppm for aromatic protons) and a melting point of 180°C suggest distinct electronic and thermal properties compared to the N-methyl analog . - N-[(Z)-(4-Methoxyphenyl)methylideneamino]-4-(4-chlorophenyl)-1,3-thiazol-2-amine (24, ): This Schiff base derivative demonstrated antimycobacterial activity in activated macrophages, highlighting the role of imine linkages in modulating biological activity .
Heterocycle Modifications
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():
Replacing the thiazole with a thiadiazole ring alters electronic distribution and planarity. The compound exhibited insecticidal and fungicidal activities, underscoring the importance of heterocycle choice in agrochemical applications .
Physicochemical and Spectroscopic Comparisons
Biological Activity
4-(4-Chlorophenyl)-N-methyl-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article aims to explore the biological activity of this specific compound through various studies and findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, which prevents substrate binding and subsequent catalytic action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. For example, compounds similar to this compound exhibited moderate antiproliferative effects with IC50 values ranging between 0.36 and 0.86 μM in tested cell lines .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | SGC-7901 |
| This compound | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. In vitro tests have shown that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Chromobacterium violaceum . The presence of the chlorophenyl group enhances the electrophilicity of the compound, which is crucial for its biological activity .
Case Studies
A case study focusing on the synthesis and evaluation of thiazole derivatives indicated that modifications in the thiazole ring could lead to enhanced biological activities. The introduction of electron-withdrawing groups like chlorine was found to improve antiproliferative activity against cancer cells .
Another study demonstrated that thiazole derivatives could disrupt tubulin polymerization in cancer cells, leading to cell cycle arrest at the G2/M phase . This mechanism is significant as it highlights how these compounds can interfere with critical cellular processes involved in cancer proliferation.
Q & A
Q. What are the established synthetic routes for 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions. For example, a Schiff base derivative was prepared by refluxing 2-amino-4-(4-chlorophenyl)thiazole with 4-(dimethylamino)benzaldehyde in ethanol and glacial acetic acid for 2 hours, followed by recrystallization from DMF for single-crystal growth . Key factors include:
- Catalyst choice : Glacial acetic acid promotes imine bond formation.
- Solvent selection : Ethanol balances reactivity and solubility, while DMF aids in crystallization.
- Temperature control : Reflux ensures complete reaction without decomposition.
Yield optimization requires monitoring reaction progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm substituent positions and purity. For example, aromatic protons in the chlorophenyl group resonate at δ 7.34–7.77 ppm, while the thiazole C2 carbon appears at δ 165.7 ppm .
- X-ray diffraction : Monoclinic crystal systems (e.g., space group ) are resolved using SHELX software. Bond angles (e.g., thiazole-to-chlorophenyl dihedral angle: 9.2°) and intermolecular interactions (e.g., C–H⋯π contacts) are quantified .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 377.1) .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a scaffold for bioactive molecules:
- Tubulin inhibition : Derivatives with trimethoxyphenyl substituents show antiproliferative activity via tubulin binding, validated by in vitro assays (IC values) .
- Kinase inhibition : Analogues like SKI-II target sphingosine kinases, with structural modifications (e.g., phenol groups) enhancing potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring improves metabolic stability .
- Heterocycle hybridization : Fusion with oxadiazoles or triazoles modulates solubility and target affinity .
- Stereoelectronic tuning : Methylation of the thiazole amine reduces off-target interactions, as shown in docking studies .
Q. How can researchers resolve contradictions in crystallographic data for structurally similar derivatives?
Q. What computational approaches are used to predict physicochemical and ADMET properties?
- Molecular dynamics (MD) : Simulates ligand-protein binding (e.g., tubulin’s colchicine site) using AMBER or GROMACS .
- DFT calculations : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- ADMET prediction : Tools like SwissADME estimate logP (e.g., 3.82) and bioavailability .
Q. How are in vitro biological assays optimized for evaluating antimicrobial or anticancer activity?
- Antimicrobial testing : MIC values are determined via broth microdilution against S. aureus and C. albicans, with controls for solvent interference .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7) require standardized seeding densities and DMSO concentrations ≤0.1% .
- Target validation : siRNA knockdown or Western blotting confirms mechanism (e.g., tubulin polymerization inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
